molecular formula C10H15NO B13268430 4-(2-Aminobutyl)phenol

4-(2-Aminobutyl)phenol

Cat. No.: B13268430
M. Wt: 165.23 g/mol
InChI Key: NKUCUOOCWCAUTO-UHFFFAOYSA-N
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Description

4-(2-Aminobutyl)phenol is an organic compound characterized by a phenol group attached to a butyl chain with an amino group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Aminobutyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an appropriate amine. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of a precursor compound. This method is favored for its efficiency and scalability, allowing for the large-scale production of the compound .

Mechanism of Action

The mechanism of action of 4-(2-Aminobutyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the amino group can participate in nucleophilic reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

4-(2-Aminobutyl)phenol can be compared to other phenolic compounds such as:

The uniqueness of this compound lies in its combination of the phenol group with a butyl chain and an amino group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-(2-aminobutyl)phenol

InChI

InChI=1S/C10H15NO/c1-2-9(11)7-8-3-5-10(12)6-4-8/h3-6,9,12H,2,7,11H2,1H3

InChI Key

NKUCUOOCWCAUTO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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